1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
Description
Propriétés
IUPAC Name |
1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-6-8(10(14)15)9(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQHPQGLONPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a 1,3-diketone with hydrazine derivatives, followed by functional group modifications to introduce the pyrrolidin-1-ylmethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, solvent selection, and the use of catalysts to facilitate the cyclization and subsequent functionalization steps .
Analyse Des Réactions Chimiques
Structural Features and Reactivity
The compound features:
- A pyrazole ring substituted with a methyl group at N1.
- A pyrrolidin-1-ylmethyl group at position 3, contributing to steric and electronic effects.
- A carboxylic acid group at position 4, enabling acid-base and nucleophilic reactions.
Key reactive sites include:
- The carboxylic acid (–COOH) for esterification, amidation, or salt formation.
- The pyrrolidine nitrogen for alkylation or hydrogen bonding.
- The pyrazole ring for electrophilic substitution or coordination chemistry.
Carboxylic Acid Derivatization
The carboxylic acid group undergoes classical transformations:
Example : Reaction with thionyl chloride converts the acid to an acyl chloride intermediate, which reacts with amines (e.g., aniline) to form amides.
Pyrrolidine Functionalization
The pyrrolidine moiety undergoes:
- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions.
- Oxidation : Forms pyrrolidone derivatives using oxidizing agents like H₂O₂ .
Stability and Reaction Optimization
- pH Sensitivity : The carboxylic acid decomposes under strongly acidic conditions (pH < 2) .
- Thermal Stability : Stable up to 150°C, but decarboxylation occurs at higher temperatures .
Comparison with Analogues
Applications De Recherche Scientifique
1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
A. Trifluoromethyl vs. Pyrrolidinylmethyl Substituents
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():
- The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to alkyl or amine substituents.
- Enhanced metabolic stability due to CF₃’s resistance to oxidation.
- Applications: Used in agrochemicals and pharmaceuticals (e.g., as a ligand in metal-organic frameworks or enzyme inhibitors) .
- 1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid: The pyrrolidinylmethyl group is electron-donating, reducing carboxylic acid acidity (pKa ~4–5). Improved water solubility due to the basic amine, facilitating interactions with biological targets. Potential applications: Drug candidates targeting GPCRs or ion channels where amine moieties are critical .
B. Methyl vs. Ethyl Substituents
- 1-Methyl Derivatives :
- Methyl groups offer steric hindrance without significantly altering polarity, balancing solubility and reactivity .
Activité Biologique
1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects across various biological systems.
Chemical Structure and Properties
The chemical formula for 1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is with a molecular weight of 195.25 g/mol. The compound features a pyrazole ring substituted with a pyrrolidine group and a carboxylic acid moiety, which may contribute to its pharmacological properties.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Compounds with similar structures have shown significant anti-inflammatory effects. For example, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 85% inhibition at certain concentrations .
- Antimicrobial : Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In particular, compounds similar to 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid have shown promising results against E. coli and S. aureus with varying degrees of effectiveness dependent on structural modifications .
Anti-inflammatory Activity
A study by Selvam et al. synthesized novel pyrazole derivatives and assessed their anti-inflammatory activity in vivo using models of carrageenan-induced edema. The compounds demonstrated significant reductions in edema comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Efficacy
Burguete et al. reported on the synthesis of 1,5-diaryl pyrazoles and their antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. One derivative exhibited notable antibacterial properties, highlighting the importance of specific functional groups in enhancing activity .
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways:
- Inhibition of Cyclooxygenase (COX) : Many pyrazoles act as COX inhibitors, reducing the synthesis of prostaglandins involved in inflammation.
- Interference with Bacterial Cell Wall Synthesis : Some derivatives disrupt bacterial cell wall integrity, leading to cell lysis.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various pyrazole derivatives, including 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid:
Q & A
Basic: What are the common synthetic routes for 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid?
Answer:
The compound is typically synthesized via a multi-step approach:
Pyrazole Core Formation : A Vilsmeier-Haack reaction on 1-methylpyrazole generates the 4-carboxaldehyde intermediate .
Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ or Jones reagent .
Mannich Reaction : Introduction of the pyrrolidin-1-ylmethyl group via a Mannich reaction with pyrrolidine and formaldehyde under basic conditions (e.g., K₂CO₃) .
Key purity checks involve HPLC (>95%) and NMR to confirm substitution patterns .
Basic: How is the structural integrity of this compound verified in research settings?
Answer:
Structural confirmation employs:
- ¹H/¹³C NMR : To identify protons and carbons in the pyrazole ring, pyrrolidine substituents, and carboxylic acid group. NOE experiments resolve spatial arrangements (e.g., methyl group orientation) .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the pyrrolidine moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₆N₄O₂: expected m/z 236.1273) .
Basic: What biological activities are associated with this compound?
Answer:
Derivatives of 1-methylpyrazole-4-carboxylic acid exhibit:
- Anticancer Activity : Inhibition of hepatocellular carcinoma cell proliferation (IC₅₀ ~5–20 µM) via kinase or tubulin binding .
- Antimicrobial Effects : Fluorinated analogs (e.g., 3-(difluoromethyl) variants) show bacterial growth inhibition (MIC 8–32 µg/mL) .
- Neuroprotective Potential : Pyrrolidine-containing derivatives modulate GABA receptors in preclinical models .
Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility .
- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with hydrolysis in vivo .
- Co-Solvent Systems : Use DMSO:water (1:4) or cyclodextrin inclusion complexes to stabilize the compound in formulations .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?
Answer:
A structure-activity relationship (SAR) study reveals:
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances binding to hydrophobic enzyme pockets (e.g., 2x potency in kinase assays) .
- Fluorination : 3-(Trifluoromethyl) substitution increases metabolic stability (t₁/₂ from 1.2 to 4.7 hours) but may reduce solubility .
- Carboxylic Acid Replacement : Amide derivatives retain activity (e.g., IC₅₀ ~10 µM for hepatocellular carcinoma) but lose pH-dependent solubility .
Advanced: How can computational modeling guide target identification for this compound?
Answer:
- Molecular Docking : Predict binding to kinase ATP pockets (e.g., CDK2, VEGFR2) with Glide or AutoDock .
- MD Simulations : Assess stability of the pyrrolidine-methyl interaction in lipid bilayers (GROMACS/NAMD) .
- QSAR Models : Correlate logP values (e.g., 1.8–2.5) with cytotoxicity to prioritize derivatives .
Advanced: How should researchers address contradictory data in biological assays?
Answer:
Contradictions (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Test cytotoxicity under standardized O₂ levels (5% vs. 21% O₂ alters ROS-mediated activity) .
- Impurity Interference : Use HPLC-purified (>98%) batches to exclude byproducts (e.g., Mannich reaction adducts) .
- Cell Line Variability : Validate findings across multiple lines (e.g., HepG2, Huh7) and primary cells .
Advanced: What analytical methods resolve impurities in scaled-up synthesis?
Answer:
- HPLC-MS : Detect and quantify byproducts (e.g., over-alkylated pyrrolidine derivatives) .
- Preparative Chromatography : Isolate impurities using C18 columns with acetonitrile:water gradients .
- NMR Tracking : Assign impurity signals (e.g., δ 2.35 ppm for residual formaldehyde adducts) .
Advanced: How does the compound interact with serum proteins in pharmacokinetic studies?
Answer:
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (typically ~85–90% bound due to hydrophobic pyrrolidine) .
- Albumin Binding : Fluorescence quenching assays reveal moderate affinity (Kd ~15 µM) .
- Impact on Half-Life : High protein binding reduces renal clearance but prolongs t₁/₂ in rodents (4–6 hours) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins DiscoverX) to identify off-target hits (e.g., EGFR, ABL1) .
- Covalent Modification : Introduce acrylamide warheads for selective, irreversible binding to cysteine residues .
- Proteolysis Targeting Chimeras (PROTACs) : Degrade kinases via E3 ligase recruitment, enhancing specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
